

# Application Notes and Protocols: 2-Methoxy-6-methylnicotinic Acid in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Methoxy-6-methylisonicotinic acid

Cat. No.: B2489223

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## Introduction

2-Methoxy-6-methylnicotinic acid, a substituted pyridine carboxylic acid, is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid for amide bond formation, a methoxy group, and a methyl group on the pyridine ring allows for the synthesis of a diverse array of complex molecules with potential biological activity. The pyridine core is a common motif in many pharmaceuticals, and the specific substitution pattern of this building block offers opportunities for fine-tuning the steric and electronic properties of target compounds, which can be crucial for optimizing biological activity and pharmacokinetic profiles.

This document provides an overview of the applications of 2-methoxy-6-methylnicotinic acid as a synthetic building block, along with detailed experimental protocols for its synthesis and its use in the preparation of derivatives.

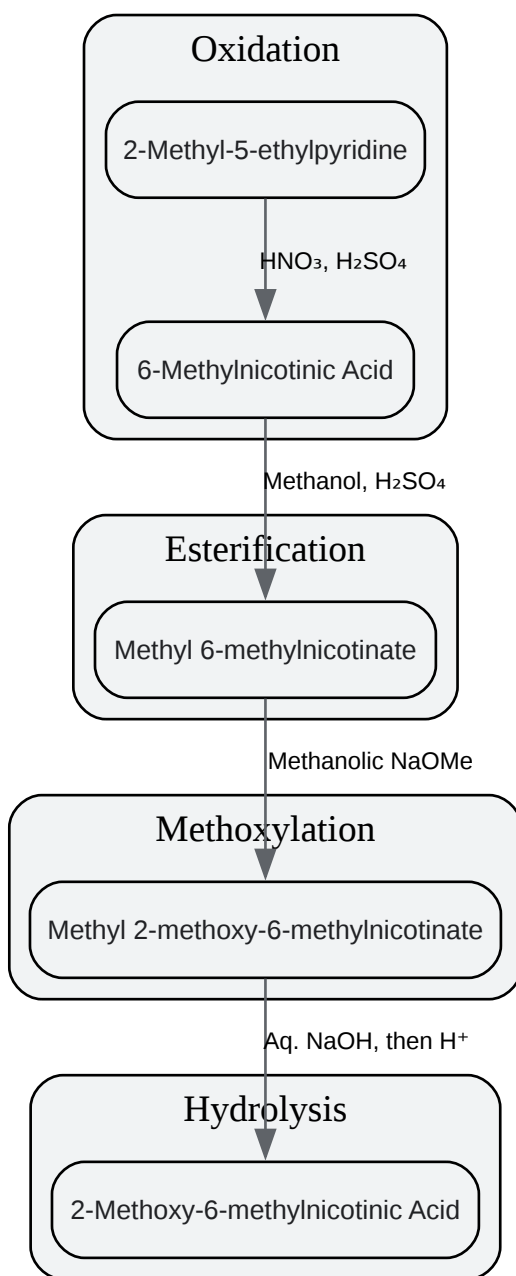
## Physicochemical Data

Property	Value
CAS Number	72918-10-6[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	167.17 g/mol [1]
Appearance	Solid
Purity	≥95% (commercially available)[1]

## Synthesis of 2-Methoxy-6-methylnicotinic Acid

While 2-methoxy-6-methylnicotinic acid is commercially available, a potential synthetic route can be adapted from the synthesis of related nicotinic acid derivatives. A plausible multi-step synthesis starting from commercially available 2-methyl-5-ethylpyridine is outlined below. This proposed synthesis involves oxidation of the ethyl group, followed by methoxylation and hydrolysis.

## Experimental Workflow: Synthesis of 2-Methoxy-6-methylnicotinic Acid



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Caption: Proposed synthetic workflow for 2-Methoxy-6-methylnicotinic acid.

## Protocol 1: Synthesis of Methyl 6-methylnicotinate

This protocol is adapted from a known procedure for the synthesis of methyl-6-methylnicotinate.[2]

#### Materials:

- 5-Ethyl-2-methylpyridine
- Sulfuric Acid (98%)
- Nitric Acid (60%)
- Methanol
- Methylene Dichloride (MDC)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )

#### Procedure:

- In a suitable reaction vessel, charge sulfuric acid and a catalyst (e.g., vanadium pentoxide).
- Cool the mixture to 20°C and add 5-ethyl-2-methylpyridine over 30 minutes.
- Heat the reaction mixture to 158-160°C.
- Add 60% nitric acid dropwise over a period of 12 hours, allowing for the distillation of water and excess nitric acid.
- After the addition is complete, cool the mixture to 50°C.
- Add methanol and reflux the mixture for 6 hours at 60-70°C to effect esterification.
- Distill off the excess methanol.
- Cool the residue to 25°C and carefully neutralize to pH 7.0 with a saturated solution of sodium bicarbonate.
- Extract the product into methylene dichloride.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

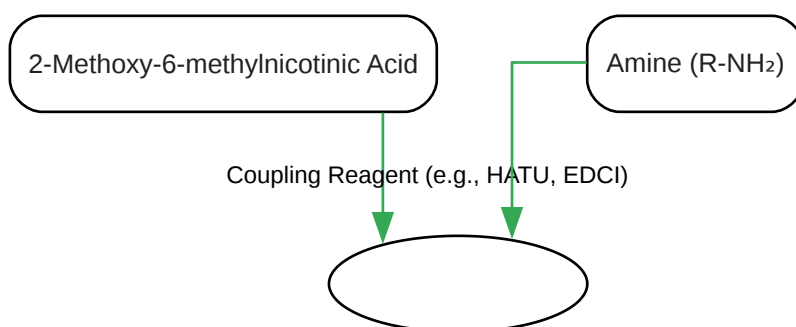
- The crude product can be purified by fractional distillation to yield methyl 6-methylnicotinate.

Reactant	Molar Ratio	Product	Yield
5-Ethyl-2-methylpyridine	1	Methyl 6-methylnicotinate	~60-70%

## Applications in Organic Synthesis: Amide Bond Formation

The carboxylic acid functionality of 2-methoxy-6-methylnicotinic acid makes it an ideal building block for the synthesis of amides. These amides can serve as final products or as intermediates in the synthesis of more complex molecules, including biologically active compounds such as kinase inhibitors.

### Experimental Workflow: Amide Synthesis



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Caption: General workflow for amide synthesis from 2-Methoxy-6-methylnicotinic acid.

## Protocol 2: General Procedure for Amide Coupling

Materials:

- 2-Methoxy-6-methylnicotinic acid
- Amine of choice

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine

Procedure:

- To a solution of 2-methoxy-6-methylnicotinic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add the desired amine (1.0 eq) to the reaction mixture.
- Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude amide can be purified by column chromatography on silica gel.

Reactant 1	Reactant 2	Product	Typical Yield
2-Methoxy-6-methylnicotinic acid	Primary or Secondary Amine	Corresponding Amide	70-95%

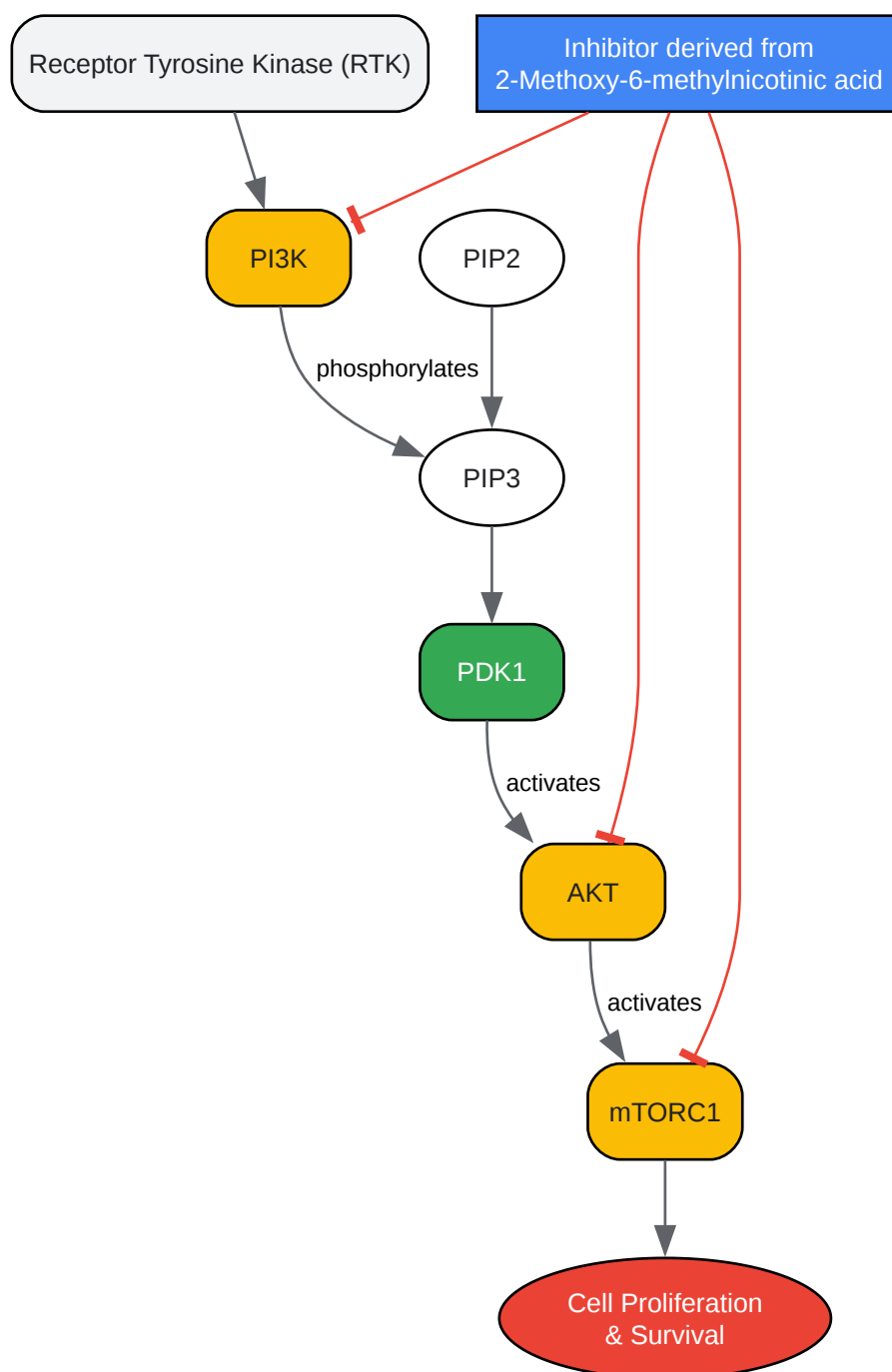
## Application in the Synthesis of Biologically Active Molecules

Derivatives of nicotinic acid are prevalent in pharmaceuticals. The 2-methoxy-6-methylnicotinic acid scaffold is a valuable starting point for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.

### Signaling Pathway Context: PI3K/AKT/mTOR Pathway

Many kinase inhibitors target components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Molecules synthesized from 2-methoxy-6-methylnicotinic acid could be designed to inhibit key kinases in this pathway, such as PI3K, AKT, or mTOR.



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Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by derivatives of 2-Methoxy-6-methylnicotinic acid.

## Conclusion



2-Methoxy-6-methylnicotinic acid is a valuable and versatile building block for organic synthesis. Its utility is particularly evident in the construction of amide derivatives for the development of novel therapeutic agents, especially in the area of oncology. The synthetic protocols and application examples provided herein offer a foundation for researchers to explore the full potential of this important heterocyclic compound in their synthetic endeavors.

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## References

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